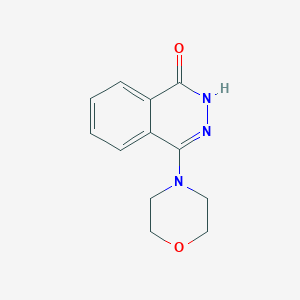

1(2H)-Phthalazinone, 4-(4-morpholinyl)-

Description

Significance of the Phthalazinone Core in Chemical Biology and Medicinal Chemistry

The phthalazinone scaffold, a fused diazaheterobicycle, is a prominent feature in a multitude of synthetic molecules with therapeutic relevance. nih.govresearchgate.net Its versatility has made it an attractive core for the design and development of new drugs. nih.gov The significance of the phthalazinone core is underscored by the wide array of pharmacological activities exhibited by its derivatives. researchgate.netosf.ioresearchgate.net This structural unit is a key component in compounds targeting a diverse range of biological pathways, leading to various therapeutic effects. nih.gov

The phthalazinone nucleus is present in numerous marketed therapeutic drugs, a testament to its value in drug discovery. researchgate.net For instance, Olaparib, a poly ADP-ribose polymerase (PARP) inhibitor used in cancer therapy, features the phthalazinone core. researchgate.net The biological versatility of this scaffold has spurred continuous research into new synthetic methods to create diverse derivatives with enhanced or novel activities. nih.govresearchgate.net

Table 1: Reported Pharmacological Activities of Phthalazinone Derivatives

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Anticancer / Antitumor | Oncology |

| PARP Inhibition | Oncology |

| Anti-inflammatory | Inflammation |

| Antidiabetic | Metabolic Disorders |

| Antihistaminic | Allergy & Immunology |

| Antihypertensive | Cardiovascular |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Antifungal | Infectious Diseases |

This table is generated based on data from multiple sources. nih.govosf.iofrontiersin.org

Overview of Heterocyclic Compounds Bearing the Phthalazinone Scaffold

The phthalazinone core serves as a foundational building block for a wide range of more complex heterocyclic compounds. researchgate.net Medicinal chemists have extensively explored the derivatization of this scaffold, particularly at the 2 and 4 positions, to modulate biological activity. osf.io This has led to the synthesis of numerous compounds with significant therapeutic potential.

Examples of such compounds include:

4-Phenylphthalazin-1-ones and 4-Benzylphthalazin-1-ones: These have been investigated for their potential as anti-lung adenocarcinoma agents with PARP-1 inhibitory activity. osf.io

4-Benzyl-1-(2H)-phthalazinone derivatives: A series of these compounds were synthesized and identified as novel nonsteroidal androgen receptor antagonists, potentially useful for treating prostate cancer. osf.ionih.gov

Pyrazole-Phthalazinone Hybrids: These hybrid molecules are being explored as promising drug candidates for cancer treatment, acting as inhibitors of Aurora kinases. nih.govresearchgate.net

Oxadiazol-Phthalazinones: The anticancer activities of these compounds appear to be linked to their ability to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II. nih.govrsc.org

Table 2: Examples of Heterocyclic Compounds with a Phthalazinone Scaffold

| Compound Class | Investigated Biological Activity |

|---|---|

| 4-Phenylphthalazin-1-ones | PARP-1 Inhibition, Anticancer |

| 4-Benzyl-1-(2H)-phthalazinones | Androgen Receptor Antagonism |

| Pyrazole-Phthalazinone Hybrids | Aurora Kinase Inhibition |

This table is generated based on data from multiple sources. osf.ionih.govnih.govresearchgate.netrsc.org

Rationale for Research Focus on 4-Substituted 1(2H)-Phthalazinones, Specifically Incorporating Morpholine (B109124) Moieties

The strategic placement of substituents on the phthalazinone ring is a key strategy in drug design. The 4-position, in particular, has been a major focus for modification, as substituents at this position can significantly influence the compound's interaction with biological targets. nih.govresearchgate.net Research has shown that 4-substituted phthalazinones are recognized as potent agents for various therapeutic applications, including PARP inhibition. nih.gov

The incorporation of a morpholine moiety at this position is a deliberate and rational design choice. Morpholine is considered a "privileged structure" in medicinal chemistry, frequently employed to enhance the drug-like properties of a molecule. nih.govresearchgate.net Its inclusion can confer advantageous physicochemical, biological, and metabolic properties. nih.gov

The rationale for incorporating a morpholine ring includes:

Improved Pharmacokinetics: The morpholine ring can modulate pharmacokinetic properties. nih.govresearchgate.net Its weak basicity and hydrophilic nature can enhance aqueous solubility and permeability across biological membranes. nih.govacs.org

Enhanced Potency: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating stronger interactions with target proteins, which can lead to increased potency. nih.govacs.org

Versatile Synthetic Handle: The morpholine ring is a readily accessible synthetic building block that can be introduced through various established chemical methodologies. nih.gov The synthesis of 4-(morpholin-4-yl) derivatives of phthalazinone has been successfully demonstrated, often through palladium-catalyzed amination of 4-bromophthalazinones. beilstein-journals.org

Therefore, the research focus on 1(2H)-Phthalazinone, 4-(4-morpholinyl)- is driven by the hypothesis that combining the proven biological relevance of the phthalazinone core with the beneficial pharmacokinetic and pharmacodynamic properties of the morpholine moiety can lead to the development of novel and effective therapeutic agents. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

4-morpholin-4-yl-2H-phthalazin-1-one |

InChI |

InChI=1S/C12H13N3O2/c16-12-10-4-2-1-3-9(10)11(13-14-12)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16) |

InChI Key |

FZSPJPDVJCBSKX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NNC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 2h Phthalazinone, 4 4 Morpholinyl and Analogues

Influence of the Morpholine (B109124) Moiety on Biological Activity Profiles

The morpholine ring is a common heterocyclic motif frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.gov Its inclusion in the 4-position of the 1(2H)-phthalazinone core can modulate a compound's potency, selectivity, and pharmacokinetic properties. The nitrogen and oxygen heteroatoms in the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with target proteins. nih.gov

In the synthesis of 4-amino-substituted phthalazinones, the reactivity of morpholine has been compared to other cyclic amines. For instance, in a palladium-catalyzed amination reaction to form 4-substituted-2-methylphthalazin-1(2H)-ones, the use of morpholine resulted in a 77% yield of the target product. nih.gov This was a higher yield than that obtained with thiomorpholine (B91149) (62%) but slightly lower than with piperidine (B6355638) (85%), demonstrating its efficient incorporation into the phthalazinone scaffold. nih.gov

The design of fluorescent probes based on the phthalazinone core has also utilized the morpholine group. nih.gov By anchoring an alkyl chain with a terminal morpholino substituent to the phthalazinone, researchers have developed compounds for one- and two-photon fluorescence microscopy imaging. nih.gov This highlights the role of the morpholine moiety in tailoring the physicochemical properties of the molecule for specific applications.

Positional and Substituent Effects on the Phthalazinone Core

The biological activity of phthalazinone derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies have explored modifications at various positions, revealing key structural requirements for different biological targets.

Substitution at the 2-Position: The nitrogen at the 2-position is a common site for modification. For example, in a series of 4-substituted 2-[omega-(1-imidazolyl)alkyl]-1(2H)-phthalazinones, the length of the alkyl chain at the 2-position had a slight effect on both thromboxane (B8750289) A2 synthetase inhibitory and bronchodilatory activities. osf.io However, introducing polar groups to the 2-substituent was found to reduce bronchodilatory activity. osf.io

Substitution at the 4-Position: This position is critical for activity and has been extensively studied.

For anti-dengue virus (DENV) activity, a structure-activity relationship study identified that substitutions at the 4-position were crucial for potency. osf.io

In the development of androgen receptor (AR) antagonists, a 4-benzyl group was found to be important for antagonism. frontiersin.org

In another series, connecting an arylpiperazine residue to the phthalazinone core via an alkyl chain yielded compounds with high affinity for α1-adrenoceptors. nih.gov

The introduction of heteroaromatic nuclei, such as imidazolyl and thiazolyl groups, at the 4-position can play a vital role in thromboxane A2 synthetase inhibition. osf.io

Substitution on the Benzo Ring: Modifications to the fused benzene (B151609) ring also impact activity. For instance, in a series of phthalazine (B143731) derivatives designed as phosphodiesterase 4 (PDE4) inhibitors, the role of an alkoxy substituent was found to be consistent with the known SAR of other PDE4 inhibitors like rolipram. researchgate.net

The following table summarizes key SAR findings for various phthalazinone analogues:

| Target/Activity | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|---|

| Androgen Receptor Antagonism | 4-Position | Benzyl (B1604629) group with two ortho-substituents on the phenyl ring | N/A | frontiersin.org |

| Thromboxane A2 Synthetase Inhibition | 4-Position | Phenyl, thienyl, imidazolyl, thiazolyl groups | N/A | osf.io |

| Bronchodilatory Activity | 2-Position | Alkyl chains of varying lengths | Polar groups | osf.io |

| α1-Adrenoceptor Affinity | 2-Position | Alkyl chain connected to an arylpiperazine | N/A | nih.gov |

| PARP-1 Inhibition | 4-Position | meta-substituted 4-benzyl groups | N/A | researchgate.net |

Rational Design of Phthalazinone Derivatives for Targeted Biological Actions

Rational design strategies have been successfully employed to develop phthalazinone derivatives with high affinity and selectivity for specific biological targets. This approach often involves using a known pharmacophore or structural information from a biological target to guide the synthesis of novel compounds. nih.gov

One prominent example is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. researchgate.net The PARP-1 inhibitory activity of the basic phthalazin-1(2H)-one structure served as a starting point for the discovery of potent antagonists. researchgate.net Optimization of this scaffold, focusing on metabolic stability and potency, led to a novel series of meta-substituted 4-benzyl-2H-phthalazin-1-ones with low nanomolar cellular activity. researchgate.net

In another study, phthalazinone derivatives were rationally designed to inhibit the interleukin-15 (IL-15)/IL-2Rβ protein-protein interaction. nih.gov Building on a previously identified lead inhibitor, researchers introduced specific modifications based on SAR and molecular modeling to improve efficacy and selectivity. nih.gov This work resulted in a new series of N-substituted phthalazinones that were evaluated for their ability to inhibit the proliferation of IL-15-dependent cells. nih.gov

Furthermore, the phthalazinone framework has been used to design fluorescent probes for biological imaging. nih.gov By coupling electron-donating aromatic groups to the phthalazinone core (the electron acceptor) and adding various terminal substituents like morpholine, researchers have created compounds with specific photophysical properties suitable for one- and two-photon microscopy. nih.gov

Computational Chemistry Approaches to SAR Elucidation

Computational methods are invaluable tools for understanding the SAR of phthalazinone derivatives, providing insights into their binding modes and helping to predict the activity of new compounds.

Molecular docking simulates the interaction between a ligand and a target protein, predicting the preferred binding orientation and affinity. This technique has been widely applied to phthalazinone analogues.

Androgen Receptor (AR): Docking studies of a 4-benzyl-1-(2H)-phthalazinone derivative with the AR ligand-binding domain indicated that the benzyl group is a key feature for its antagonistic activity. frontiersin.org

PARP-1: The binding interactions of 1-substituted-amino and 1-N-heterocycle phthalazinone derivatives with the PARP-1 active site have been investigated to understand the structural basis for their inhibitory activity. researchgate.net

Anticancer Targets: Docking studies have been performed for phthalazinone derivatives against various cancer-related proteins. For instance, novel oxadiazol-phthalazinone hybrids were docked into the active sites of Mitogen-Activated Protein Kinase (MAPK) and Topoisomerase II (Topo II) to confirm their potential mechanism of action. rsc.orgnih.gov Similarly, pyran-linked phthalazinone-pyrazole hybrids were docked with human serine hydroxymethyltransferase 2 (SHMT2), a protein upregulated in lung cancer, to understand their binding affinity. frontiersin.org

QSAR analysis establishes a mathematical relationship between the chemical structure and biological activity of a set of compounds. longdom.orgproquest.com This allows for the prediction of the activity of newly designed molecules.

Several QSAR studies have been conducted on phthalazinone derivatives. One study aimed to develop a QSAR model for phthalazinones as PARP-1 inhibitors. longdom.org Using a genetic algorithm for descriptor selection, a model with good predictive ability was built, which could be used for designing similar compounds. longdom.org Another QSAR study was performed on a series of phthalazinone derivatives as potent inhibitors of PARP, which helped to identify key physicochemical parameters related to their inhibitory activity. uq.edu.au

In the context of antiviral research, a QSAR study was carried out on 25 phthalazinone derivatives with inhibitory activity against the dengue virus. proquest.com The resulting multiple linear regression (MLR) model showed robust statistical parameters and provided valuable insights for the development of novel compounds with enhanced inhibitory potential against the dengue virus serotype 2 (DNV-2). proquest.comresearchgate.net

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of a molecule is crucial for its ability to bind effectively to a biological target. Conformational analysis examines the spatial arrangement of atoms and the flexibility of a molecule, which directly impacts ligand-target interactions.

For phthalazinone derivatives, conformational aspects are often considered within the context of SAR and docking studies. For example, structural investigations of phthalazinone derivatives as allosteric inhibitors of human DNA methyltransferase 3A (DNMT3A) revealed that a flat, achiral phthalazinone derivative was nearly as potent as a lead compound with a more complex, conformationally mobile ring system. acs.org This suggested that the allosteric binding interface could accommodate a robust, flat aromatic ring. The study also highlighted that the carbonyl oxygen of the phthalazinone might not be the principal hydrogen-bond acceptor, pointing to other atoms in the ring system as being critical for interaction. acs.org

A conformational study of 6-methoxy-1,4-disubstituted phthalazine derivatives as PDE IV inhibitors also underscores the importance of the molecule's 3D structure in its biological function. nih.gov The analysis of low-energy conformations helps rationalize the observed SAR and guides the design of new analogues with optimized geometries for improved binding affinity.

Biological Activity Spectrum of 1 2h Phthalazinone, 4 4 Morpholinyl and Its Class

Anticancer and Antitumor Activities

The phthalazinone scaffold is a key feature in numerous compounds developed for cancer therapy. benthamdirect.com These derivatives exhibit anticancer activity through various mechanisms of action, targeting different pathways involved in tumor growth and proliferation. nih.govsci-hub.se

One of the most significant targets for phthalazinone-based drugs is Poly(ADP-ribose) polymerase (PARP). researchgate.net Olaparib, a well-known PARP inhibitor containing the phthalazinone core, is used in cancer treatment. nih.govresearchgate.net The mechanism involves inhibiting PARP's role in DNA repair, which is particularly effective against cancer cells with existing DNA repair deficiencies. nih.gov Research has led to the development of other potent 4-benzyl-2H-phthalazin-1-one PARP-1 inhibitors with low nanomolar cellular activity. osf.io

Phthalazinone derivatives have also been designed as inhibitors of other critical cellular targets:

Aurora Kinases: Pyrazole-phthalazinone hybrids have been identified as promising aurora kinase inhibitors, which are enzymes that play a crucial role in cell division. nih.govosf.io One such compound, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide, showed potent antiproliferation against five different carcinoma cell lines with IC50 values ranging from 2.2-4.6 μM. osf.io

Receptor Tyrosine Kinases (RTKs): Certain derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors). benthamdirect.comnih.gov A novel phthalazine (B143731) derivative demonstrated potent cytotoxicity against HCT-116 colon cancer cells by inhibiting VEGFR2. nih.gov Similarly, other derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov

Topoisomerase II and MAPK: Oxadiazol-phthalazinone hybrids have shown the ability to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II, enzymes essential for DNA replication and cell signaling. nih.govrsc.org

Studies have demonstrated the efficacy of various phthalazinone derivatives against a range of human cancer cell lines. For instance, phthalazinone-dithiocarbamate hybrids have shown significant antiproliferative effects against human ovarian carcinoma (A-2780), human lung carcinoma (NCI-H460), and human breast adenocarcinoma (MCF-7) cell lines. nih.govmdpi.com Another study found that certain 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones were effective against the A549 lung carcinoma cell line. osf.io Furthermore, amino- or polyamino-substituted phthalazinones have shown potential as new anticancer agents. nih.gov

| Compound Type | Mechanism of Action | Affected Cell Lines | Reference |

|---|---|---|---|

| Olaparib | PARP Inhibition | Breast, Ovarian Cancers | nih.govresearchgate.net |

| Pyrazole-Phthalazinone Hybrids | Aurora Kinase Inhibition | HeLa, A549, HepG2, LoVo, HCT116 | nih.govosf.io |

| Phthalazinone-Dithiocarbamate Hybrids | Antiproliferative | A-2780, NCI-H460, MCF-7 | nih.govmdpi.com |

| Oxadiazol-Phthalazinones | MAPK and Topoisomerase II Inhibition | HepG2, MCF-7 | nih.govrsc.org |

| 4-Benzyl-phthalazinones | EGFR Inhibition / Apoptosis Induction | MCF-7, MDA-MB-231 | nih.gov |

| Amino-substituted Phthalazinones | Antiproliferative | Not specified | nih.gov |

Anti-inflammatory and Analgesic Properties

The phthalazinone structure is integral to compounds exhibiting significant anti-inflammatory and analgesic effects. nih.govnih.gov A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator in the inflammatory pathway. nih.govresearchgate.net

A study on a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives found several compounds with significant anti-inflammatory activity comparable to the standard drug celecoxib. osf.ionih.gov Notably, some of these derivatives were highly selective inhibitors of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Another investigation synthesized sixteen new phthalazinone derivatives, of which two showed significant anti-inflammatory activity comparable to etoricoxib (B1671761) in a carrageenan-induced rat paw edema model. researchgate.netnih.gov

Dual inhibition of both 5-lipoxygenase (5-LOX) and COX enzymes is another strategy employed by phthalazinone derivatives. osf.ioresearchgate.net This dual action blocks the formation of both prostaglandins (B1171923) and leukotrienes, key inflammatory mediators, potentially offering a broader anti-inflammatory effect. researchgate.net Phthalazine derivatives are known to possess these dual inhibitory properties, making them a subject of interest for developing new treatments for inflammation. pharmascitech.com

| Compound Series | Mechanism | Model/Assay | Reference |

|---|---|---|---|

| 4-(3,4-dimethylphenyl)-2(1H)-phthalazinones | Selective COX-2 Inhibition | In vivo anti-inflammatory activity | osf.ionih.gov |

| Substituted Phthalazinone Derivatives (2a-p) | COX-2 Inhibition | Carrageenan-induced rat paw edema | researchgate.netnih.gov |

| General Phthalazinone Derivatives | Dual 5-LOX/COX Inhibition | General anti-inflammatory potential | osf.ioresearchgate.net |

Antimicrobial and Antiviral Efficacy

The phthalazinone scaffold has been utilized to develop agents with a wide range of antimicrobial activities, including antibacterial and antifungal properties. ekb.egresearchgate.net Various studies have reported the synthesis of novel phthalazinone derivatives and their evaluation against different microbial strains. ekb.egresearchgate.netresearchgate.net

Several synthesized series of phthalazinone derivatives have demonstrated moderate to strong activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). jpsbr.orgjst.go.jp For example, certain N-substituted-4-phenyl/benzylphthalazin-1-ones showed notable antimicrobial effects. jst.go.jp Another study reported that newly synthesized phthalazines exhibited activity against S. aureus and E. coli. researchgate.net The incorporation of different functional groups, such as pyrazolone, thiazolidinone, and quinazoline, onto the phthalazinone core has also yielded compounds with good antibacterial activity. ekb.eg

In addition to antibacterial action, phthalazinone derivatives have been investigated for their antifungal potential. osf.ioresearchgate.net One study identified 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one as having remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. researchgate.net Other derivatives have shown efficacy against pathogenic fungi like Candida albicans and Aspergillus niger. jpsbr.orgjst.go.jp

More recently, the antiviral properties of this class have been explored. A significant finding demonstrated that phthalazinone derivatives act as potent inhibitors of the Rabies virus (RABV) and more broadly of Lyssaviruses. nih.gov The mechanism of action involves direct targeting of the virus's replication complex, and these compounds were shown to delay the onset of clinical signs in an in vivo mouse model. nih.gov

Antihypertensive and Cardiotonic Effects

Phthalazine and phthalazinone derivatives have a long history in the management of cardiovascular conditions, particularly hypertension. sci-hub.seresearchgate.net The first reported antihypertensive drug, Hydralazine, is a phthalazine derivative known for its vasodilator properties. pharmascitech.comresearchgate.net

The antihypertensive action of many phthalazinone derivatives is attributed to their ability to relax vascular smooth muscle. ekb.eg Some compounds in this class function as α1-adrenoceptor antagonists. jst.go.jpresearchgate.net The pharmacophoric model for some α-adrenoreceptor blockers includes a phthalazinone heterocycle linked to an aryl piperazinyl group. researchgate.net Research has continued to explore new derivatives with potent antihypertensive activity. osf.ionih.gov

Beyond their antihypertensive effects, certain phthalazinone derivatives exhibit cardiotonic (positive inotropic) properties, meaning they increase the force of heart muscle contraction. nih.govekb.eg For example, 7-Ethoxycarbonyl-4-hydroxymethyl-6,8-dimethyl-1(2H)-phthalazinone (EG 626), a cyclic AMP phosphodiesterase (PDE) inhibitor, was shown to increase cardiac output, heart rate, and blood flow in several major arteries in animal models. osf.io

Antithrombotic and Antiplatelet Aggregation Activities

The phthalazinone scaffold has been investigated for its potential to inhibit platelet aggregation, a key process in the formation of blood clots (thrombosis). nih.govekb.eg Several 2-phenyl-1(2H)-phthalazinone derivatives have been reported to possess inhibitory effects on platelet aggregation. osf.io Similarly, 7-(Ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives have also shown this activity. osf.io This antiplatelet action suggests that phthalazinone-based compounds could be valuable in the prevention and treatment of thrombotic diseases. jst.go.jpresearchgate.net

Antidiabetic Potential

Phthalazinone derivatives have emerged as a promising class of compounds for the development of new antidiabetic agents. nih.govsci-hub.senih.gov Their potential is being explored through various mechanisms to control hyperglycemia.

One approach involves the development of N-Substituted phthalazinone acetamides, which have been identified as potential modulators of glucose uptake in skeletal muscle cells. osf.io A lead compound, thiazolyl-phthalazinone acetamide (B32628) (7114863), was found to significantly increase glucose uptake in the presence of insulin (B600854) without inducing PPAR-γ agonist activity, a mechanism associated with some existing antidiabetic drugs. osf.io

Other research has focused on synthesizing novel phthalazinone and benzoxazinone (B8607429) compounds containing thiazolidinedione moieties, which are known for their antidiabetic and hypolipidemic effects. osf.ioresearchgate.net Additionally, Zopolrestat, a phthalazinone derivative, has been studied for its ability to inhibit aldose reductase, an enzyme implicated in the development of diabetic complications like retinopathy and neuropathy. nih.gov

Antidepressant and Neurological Modulatory Actions

The biological versatility of the phthalazinone core extends to the central nervous system, with various derivatives showing potential as antidepressants and modulators of neurological pathways. nih.govnih.gov Some phthalazines are believed to exert antidepressant effects by preventing the reuptake of serotonin. researchgate.net

Furthermore, research has explored the dual inhibition of PARP-1 and cholinesterase as a multi-target strategy for treating Alzheimer's disease. eurekaselect.com A series of novel compounds incorporating the 4-benzyl phthalazinone moiety (from the PARP-1 inhibitor Olaparib) and an N-benzylpiperidine moiety (from the cholinesterase inhibitor Donepezil) were synthesized. One compound, in particular, exhibited potent PARP-1 inhibition and moderate butyrylcholinesterase (BChE) inhibitory activity, marking it as a candidate for further investigation as an anti-Alzheimer's agent. eurekaselect.com

Phthalazinone derivatives have also been evaluated for anticonvulsant activity. jpsbr.orgresearchgate.net A series of compounds based on a 4-(4-chlorophenyl)-(2H)-phthalazinone moiety were synthesized and tested in a pentylenetetrazole (PTZ)-induced convulsion model, with some showing notable anticonvulsant effects. researchgate.net

Antihistaminic and Antiallergic Properties

The phthalazinone nucleus is a key feature in several compounds known for their potent antihistaminic and antiallergic effects. osf.io This activity is primarily attributed to their ability to act as histamine (B1213489) H1 receptor antagonists. droracle.ainih.gov By blocking these receptors, phthalazinone derivatives can prevent histamine from initiating the cascade of allergic symptoms, such as sneezing, itching, and increased mucus production. droracle.aipatsnap.com

A prime example of a phthalazinone derivative with well-established antiallergic properties is Azelastine. researchgate.net Its mechanism of action is multifaceted, extending beyond simple H1-receptor antagonism. droracle.aipatsnap.com Azelastine also exhibits mast cell-stabilizing properties, which inhibit the release of histamine and other inflammatory mediators like leukotrienes and cytokines from mast cells. patsnap.comyoutube.comdrugbank.com This dual action of receptor blockade and mediator release inhibition makes it a highly effective agent in managing allergic conditions like allergic rhinitis and conjunctivitis. nih.govpatsnap.com

Research has shown that Azelastine effectively inhibits histamine release stimulated by various triggers. nih.gov Studies on human lung tissue, for instance, demonstrated that Azelastine significantly inhibits anti-IgE- and calcium ionophore A23187-stimulated histamine release in a dose-dependent manner. nih.gov Furthermore, its anti-inflammatory activity has been confirmed in studies of late-phase allergic reactions, which are characterized by the influx of inflammatory cells. nih.gov

| Compound | Biological Target/Model | Observed Effect | Reference |

|---|---|---|---|

| Azelastine | Histamine H1 Receptor | Selective antagonist, preventing histamine from binding and triggering allergic symptoms. droracle.aipatsnap.comdrugbank.com | droracle.aipatsnap.comdrugbank.com |

| Azelastine | Mast Cells | Stabilizes mast cells, inhibiting the release of histamine, leukotrienes, and other inflammatory mediators. patsnap.comyoutube.comdrugbank.com | patsnap.comyoutube.comdrugbank.com |

| Azelastine | Human Lung Tissue (in vitro) | Inhibited anti-IgE- and calcium ionophore A23187-stimulated histamine release. nih.gov | nih.gov |

| Azelastine | Cutaneous Allergic Reactions (Human) | Inhibited both immediate and late-phase reactions to allergens and histamine, demonstrating anti-inflammatory activity. nih.gov | nih.gov |

Other Emerging Biological Activities

Beyond their role in allergy treatment, phthalazinone derivatives are gaining significant attention for their potential in treating a range of other diseases, particularly cancer and viral infections. The versatility of the phthalazinone scaffold allows for structural modifications that lead to a variety of biological activities.

Anticancer Activity: Phthalazinones have emerged as a promising class of anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

PARP Inhibition: Several 4-substituted phthalazinones are recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. daneshyari.com Olaparib, a well-known PARP inhibitor containing the phthalazinone core, has been approved for the treatment of certain types of cancers with BRCA mutations. jst.go.jpresearchgate.net By inhibiting PARP, these compounds can lead to the accumulation of DNA damage and subsequent death of cancer cells. daneshyari.com Researchers are continuously designing new phthalazinone derivatives to improve potency and overcome resistance to existing PARP inhibitors. tandfonline.comacs.org

Aurora Kinase Inhibition: The Aurora kinase family plays a critical role in cell mitosis, and their inhibition can lead to mitotic arrest and apoptosis in proliferating tumor cells. nih.gov Phthalazinone pyrazole (B372694) scaffolds have been developed as potent and selective inhibitors of Aurora-A kinase. nih.govresearchgate.netmedchemexpress.com For instance, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (B126) has shown potent antiproliferative activity against several carcinoma cell lines. daneshyari.com

VEGFR-2 Inhibition: Some phthalazine derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. By blocking VEGFR-2, these compounds can stifle tumor growth.

While not explored for antihistaminic properties, the specific compound 1(2H)-Phthalazinone, 4-(4-morpholinyl)- has been synthesized and evaluated for its cytotoxic effects. In a study assessing a series of amino- and polyaminophthalazin-1(2H)-ones, this morpholinyl derivative was tested for its potential anticancer activity against human colon adenocarcinoma (HT-29) and prostate cancer (PC-3) cell lines.

Antiviral Activity: Recent research has highlighted the potential of phthalazinone derivatives as antiviral agents.

Anti-Hepatitis B Virus (HBV): A novel phthalazinone derivative, compound 5832, has been identified as a potent HBV inhibitor. It functions as a capsid assembly modulator, inducing the formation of genome-free empty capsids and thereby significantly reducing viral DNA levels both extracellularly and intracellularly. nih.gov

Anti-Rabies Virus: Phthalazinone derivatives have been identified as potent inhibitors of Rabies virus (RABV) infection. These compounds are believed to act directly on the replication complex of the virus, showing a strong inhibition of lyssavirus infection. nih.govfrontiersin.org

Other Enzyme Inhibition: The therapeutic potential of phthalazinones extends to the inhibition of other important enzymes.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. Recently, a series of 1(2H)-phthalazinone derivatives have been discovered as potent HPK1 inhibitors, demonstrating in vivo anti-tumor activity in combination with anti-PD-1 therapy. osf.io

| Biological Activity | Target/Mechanism | Example Compound(s) | Reference |

|---|---|---|---|

| Anticancer | PARP Inhibition | Olaparib, YCH1899 | daneshyari.comacs.org |

| Anticancer | Aurora Kinase Inhibition | Phthalazinone pyrazoles | nih.govresearchgate.net |

| Anticancer | Cytotoxicity | 1(2H)-Phthalazinone, 4-(4-morpholinyl)- | |

| Antiviral | HBV Capsid Assembly Modulation | Compound 5832 | nih.gov |

| Antiviral | Rabies Virus Replication Complex Inhibition | Various Phthalazinone Derivatives | nih.govfrontiersin.org |

| Immunomodulatory | HPK1 Inhibition | Various 1(2H)-Phthalazinone Derivatives | osf.io |

Advanced Spectroscopic and Quantum Chemical Investigations

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive structure of 1(2H)-Phthalazinone, 4-(4-morpholinyl)-, and related phthalazinone derivatives is established through a combination of advanced spectroscopic methods. Techniques such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide complementary information essential for unambiguous structural confirmation.

In the study of phthalazinone systems, FT-IR spectroscopy is crucial for identifying key functional groups. For the parent compound, phthalazine-1(2H)-one, characteristic vibrational bands confirm its structure. niscair.res.in The presence of the C=O group in the lactam form gives rise to a strong absorption band, while the N-H group also shows distinct stretching vibrations. niscair.res.inekb.eg For derivatives like 4-(4-methoxyphenyl)-1(2H)-phthalazinone, IR spectra show characteristic bands for the C=N and C=C bonds within the heterocyclic system. researchcommons.org

¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. In various synthesized phthalazinone derivatives, the chemical shifts and coupling patterns of aromatic protons on the phthalazine (B143731) ring and protons on substituent groups provide definitive evidence for their precise location and connectivity. ekb.eg

Mass spectrometry confirms the molecular weight of the compound and offers insights into its fragmentation patterns. For instance, the mass spectrum of 4-(4-methoxy)phenylphthalazinone showed a molecular ion peak consistent with its structure, aiding in its identification. researchcommons.org Similarly, the mass spectrum for 4-(3,4-Dimethylphenyl)-1(2H)-phthalazinone displayed a predominant ion peak corresponding to its molecular weight. researchgate.net These techniques collectively provide a comprehensive characterization, confirming the successful synthesis and structural integrity of the target molecule.

| Spectroscopic Technique | Observed Feature | Structural Inference | Source |

|---|---|---|---|

| FT-IR | Strong absorption for C=O stretching | Confirms the presence of the keto group in the lactam form. | niscair.res.in |

| FT-IR | Absorption for N-H stretching | Indicates the proton on the nitrogen in the lactam tautomer. | niscair.res.in |

| ¹H NMR & ¹³C NMR | Chemical shifts and coupling constants of aromatic and substituent protons/carbons | Elucidates the complete connectivity and substitution pattern of the molecule. | ekb.eg |

| Mass Spectrometry (MS) | Molecular ion peak (M+) | Confirms the molecular weight of the synthesized compound. | researchcommons.orgresearchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of phthalazinone systems. niscair.res.innih.gov These computational methods provide detailed insights into molecular geometry, charge distribution, and stability.

For the parent molecule, phthalazine-1(2H)-one, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been used to determine its optimized geometrical parameters in the ground state. niscair.res.in Such calculations allow for a detailed interpretation of the molecule's structural properties. niscair.res.in

Theoretical Studies on Tautomerism and Isomerism in Phthalazinone Systems

Phthalazinone derivatives can exist in different tautomeric forms, primarily through lactam-lactim tautomerism. researchgate.netlongdom.org This phenomenon involves the migration of a proton, typically between a nitrogen and an oxygen atom. Theoretical studies are essential for understanding the energetics and equilibrium of these tautomeric forms, which can be difficult to isolate and study experimentally. chemmethod.com

DFT calculations have been employed to evaluate the relative stability of all possible tautomers of the phthalazinone ring in both the gas phase and in solution. chemmethod.com These studies investigate how the solvent environment affects the tautomeric equilibrium. For example, research has shown that for some phthalazine derivatives, the mobile proton is located on an endocyclic nitrogen atom. rsc.org The lactam-lactim dynamic equilibrium is a key principle governing the reactivity and synthesis of new derivatives based on the phthalazinone scaffold. researchgate.netlongdom.org

Computational models can also calculate the energy barriers for the interconversion between tautomers. Water-assisted tautomerization studies have revealed that the presence of a single water molecule can significantly reduce the free energy activation barrier for proton transfer compared to the uncatalyzed process. chemmethod.com These theoretical investigations are critical for predicting the predominant tautomeric form under specific conditions, which in turn influences the molecule's chemical behavior and biological interactions. chemmethod.comrsc.org

Analysis of Molecular Orbitals and Reactivity Descriptors

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the chemical reactivity of a molecule. The energies of these orbitals and the gap between them (HOMO-LUMO gap) are key reactivity descriptors. niscair.res.inekb.eg

Quantum chemical calculations provide precise values for HOMO and LUMO energies. For phthalazine-1(2H)-one, the calculated HOMO-LUMO energy gap is -4.876 eV, which confirms that charge transfer occurs within the molecule. niscair.res.in A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ekb.egnih.gov

The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. By calculating these electronic parameters, researchers can predict how a molecule like 1(2H)-Phthalazinone, 4-(4-morpholinyl)- will interact with other reagents, guiding the synthesis of new compounds and explaining observed reaction outcomes. nih.gov

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Inference | Source |

|---|---|---|---|---|---|

| Phthalazine-1(2H)-one | -6.734 | -1.858 | 4.876 | Indicates internal charge transfer and moderate reactivity. | niscair.res.in |

| Various Phthalazine Derivatives | Energy gap calculated to reflect chemical reactivity and kinetic stability. Lower band gap indicates higher reactivity. | Allows for comparison of reactivity across a series of compounds. | nih.gov |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are not only used to predict reactivity but also to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. niscair.res.in This synergy is particularly valuable in vibrational spectroscopy.

For phthalazine-1(2H)-one, DFT calculations have been used to compute its vibrational frequencies. niscair.res.in The calculated wavenumbers are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. A close agreement between the calculated and observed values confirms the accuracy of the structural model. niscair.res.in

Furthermore, Potential Energy Distribution (PED) analysis is often performed in conjunction with these calculations. PED provides a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (like bond stretching or angle bending) to a specific spectroscopic band. niscair.res.in This level of detail is often unattainable through experimental methods alone and provides a robust foundation for the complete vibrational analysis of the molecule. niscair.res.in

Coordination Chemistry and Metal Ion Interactions of 1 2h Phthalazinone, 4 4 Morpholinyl Derivatives

Phthalazinone Ligand Properties and Chelation Sites

The 1(2H)-phthalazinone core is recognized as a potential N,N,O-tridentate ligand. However, in many documented cases, coordination with metal ions occurs primarily through the exocyclic carbonyl oxygen atom. The introduction of a 4-morpholinyl substituent fundamentally alters the molecule's chelating properties by introducing additional nitrogen donor atoms. nih.gov This modification enhances the ligand's potential to act as a polydentate chelating agent.

Studies on 4-aminophthalazinone derivatives, which are structurally related to 4-(4-morpholinyl)-1(2H)-phthalazinone, indicate that the substituent at the 4-position plays a crucial role in metal coordination. For these compounds, the chelation is no longer limited to the carbonyl oxygen. Instead, the nitrogen atoms of the phthalazinone ring and the nitrogen atom of the amino substituent at the C4 position can actively participate in forming stable coordination complexes with metal ions like copper(II). nih.govresearchgate.net This participation of multiple donor atoms allows for the formation of stable chelate rings, a key feature in the coordination chemistry of these derivatives. The specific structural elements introduced by substituents, such as an ethylenediamine (B42938) moiety or a pyridyl group, can further direct the coordination behavior, leading to complexes with distinct geometries and properties. researchgate.netresearchgate.net

Formation of Metal Complexes with Transition Metal Ions (e.g., Cu(II))

Derivatives of 1(2H)-phthalazinone readily form stable coordination compounds with transition metal ions, with copper(II) being a well-studied example. nih.gov The synthesis of these complexes typically involves the reaction of the phthalazinone ligand with a suitable metal salt, such as copper(II) chloride (CuCl₂), in an appropriate solvent.

The complexation of 4-aminophthalazinone derivatives with Cu(II) has been demonstrated through mass spectrometry. researchgate.net For instance, upon reacting a solution of a 4-aminophthalazinone derivative with CuCl₂, new ions corresponding to the copper complex are observed. The formation of these complexes is often visually indicated by a change in the color of the solution. nih.gov The resulting complexes can then be isolated as precipitates and purified for further characterization. nih.gov The stoichiometry of the resulting complex, meaning the ratio of ligand to metal, can vary depending on the specific ligand and the reaction conditions used.

Influence of Complexation on Biological Activities

Phthalazinone derivatives are known to possess a wide range of pharmacological properties, including significant anticancer activities. nih.govresearchgate.net The biological potency of these organic ligands can be significantly influenced by coordination to a metal center. It is a widely observed principle in medicinal inorganic chemistry that the biological activity of certain organic compounds is enhanced upon chelation with metal ions. researchgate.netnih.gov This enhancement is often attributed to factors such as increased lipophilicity, which can facilitate passage through cell membranes, and the specific geometries imposed by the metal ion, which can lead to more effective interaction with biological targets like DNA or enzymes. nih.gov

For example, studies on various types of ligands have shown that their metal complexes can exhibit greater cytotoxic, antibacterial, or antifungal activities than the free, uncomplexed ligands. mdpi.comfrontiersin.org In the context of phthalazinones, selected amino derivatives have demonstrated interesting anticancer activities against cell lines such as human colon adenocarcinoma (HT-29) and human prostate cancer (PC-3). nih.gov While direct comparative studies on the cytotoxicity of 4-(4-morpholinyl)-1(2H)-phthalazinone versus its specific Cu(II) complex are not extensively detailed in the available literature, the established trend suggests that the formation of such a complex is a promising strategy for enhancing the therapeutic potential of the parent compound. mdpi.comnih.gov For instance, a copper(II) complex incorporating a phthalazin-1(2H)-one scaffold was identified as a potent anticancer agent. nih.gov

| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |

| Cu(II) Sulfaclozine Complex | CaCo-2 (Colon) | 23.84 µg/mL | frontiersin.org |

| Ni(II) Sulfaclozine Complex | MCF-7 (Breast) | 45.62 µg/mL | frontiersin.org |

| Cu(II) Complex 1 | A2780 (Ovarian) | 1.0 µM | nih.gov |

This table presents data for related metal complexes to illustrate the potential biological activity, as specific comparative data for the title compound and its complex was not available in the searched sources.

Spectroscopic and Structural Characterization of Metal Complexes

The structures of metal complexes formed with 4-(4-morpholinyl)-1(2H)-phthalazinone derivatives are elucidated using a combination of spectroscopic methods and X-ray crystallography. These techniques provide detailed insights into the coordination environment of the metal ion.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a key tool for confirming the formation of complexes in solution. Analysis of solutions containing both the aminophthalazinone ligand and a Cu(II) salt reveals the appearance of new peaks corresponding to the mass-to-charge ratio of the [Ligand+Cu] complex, confirming the coordination of the metal ion. researchgate.net

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides evidence of coordination by showing shifts in the vibrational frequencies of the ligand's functional groups upon complexation. Coordination through the nitrogen atoms of the phthalazinone ring and the amino substituent, as well as the carbonyl oxygen, would lead to noticeable shifts in the stretching frequencies of C=N, C-N, and C=O bonds. researchgate.netresearchgate.net The appearance of new bands at lower frequencies can also indicate the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ijddr.in

| Technique | Observation | Implication | Reference |

| ESI-MS | Appearance of new ions corresponding to [Ligand+Cu]. | Confirms the formation of a copper complex in solution. | researchgate.net |

| FT-IR | Shift in vibrational frequencies of C=O and C=N groups. | Indicates coordination through carbonyl oxygen and ring nitrogen. | researchgate.net |

| X-ray Crystallography | Determination of bond lengths and angles. | Reveals a distorted square-pyramidal geometry with Cu-N and Cu-Cl bonds. | researchgate.net |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of the phthalazinone core is a cornerstone of its development as a pharmacophore. researchgate.net Historically, methods have involved the reaction of hydrazine (B178648) derivatives with precursors like phthalic anhydrides, phthalides, or 2-acylbenzoic acids. longdom.orgresearchgate.net While effective, these classical approaches often require multiple steps or harsh conditions. longdom.org

Future research is increasingly directed towards developing more efficient and environmentally sustainable synthetic strategies. researchgate.net Key areas of focus include:

One-Pot, Multi-Component Reactions: These approaches, which combine several reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of reduced waste, time, and cost. researchgate.net An expeditious one-pot method has been successfully developed for synthesizing certain phthalazin-1,4-diones. longdom.org

Process Analytical Technology (PAT): The integration of PAT, using tools like in-situ IR and calorimetry, allows for real-time monitoring and control of the reaction. This leads to a more robust and safer process, ensuring consistent product quality and minimizing residual impurities like hydrazine, a critical consideration for pharmaceutical manufacturing. researchgate.net

Green Chemistry Principles: The use of safer solvents, catalysts, and reaction conditions is a growing priority. Research into novel catalytic systems and microwave-assisted synthesis aims to improve yields and reduce the environmental impact of producing phthalazinone derivatives. researchgate.net

Targeted Design of Highly Selective Phthalazinone Modulators

A major thrust in the future development of phthalazinone-based therapeutics is the rational design of molecules with high selectivity for specific biological targets. This is crucial for maximizing efficacy while minimizing off-target effects. Structure-Activity Relationship (SAR) studies are fundamental to this effort, providing insights into how specific structural modifications influence a compound's interaction with its target. nih.govnih.gov

Prominent examples of successful targeted design include:

PARP Inhibitors: The development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, such as Olaparib (AZD2281), showcases the scaffold's utility. nih.gov Optimization of a 4-benzyl-2H-phthalazin-1-one series led to compounds with nanomolar inhibitory activity and oral bioavailability. nih.govosf.io

Kinase Inhibitors: Phthalazinone derivatives have been designed as potent and selective inhibitors of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov For instance, compound 12d, a phthalazine-based derivative, showed potent EGFR inhibition with an IC₅₀ value of 21.4 nM, significantly more potent than the reference drug Erlotinib. nih.gov

Cholinesterase Inhibitors: Inspired by the structure of Donepezil, new series of phthalazin-1(2H)-one derivatives have been designed as potential treatments for Alzheimer's disease by inhibiting cholinesterases. researchgate.netrsc.org

Future design strategies will increasingly rely on fine-tuning the substituents on the phthalazinone ring to achieve desired selectivity and potency against a growing list of targets. osf.io

Integration of Advanced Computational Methods in Rational Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry, significantly accelerating the discovery and optimization of new drugs by reducing time and cost. researchgate.net The application of advanced computational methods is central to the future of designing novel phthalazinone derivatives. nih.gov

These methods can be broadly categorized as:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like molecular docking are used to predict how a ligand (the phthalazinone derivative) will bind to the target's active site. emanresearch.orgmdpi.com This helps in understanding key interactions and prioritizing compounds for synthesis. openmedicinalchemistryjournal.com

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. emanresearch.orgmdpi.com QSAR models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of potency for new, unsynthesized compounds. researchgate.net

The integration of these techniques creates a powerful pipeline for rational drug design. researchgate.net For example, molecular docking studies have been used to support the antiproliferative activity of phthalazinone derivatives by predicting their binding modes within target enzymes like PARP. researchgate.net Future efforts will likely incorporate more advanced techniques like machine learning and artificial intelligence to build more accurate predictive models and screen vast virtual libraries for promising new drug candidates. mdpi.com

Exploration of New Biological Targets and Therapeutic Applications

The phthalazinone scaffold's versatility has led to its investigation against a wide array of biological targets, extending its potential therapeutic applications far beyond its initial uses. nih.gov While its role in cancer therapy through the inhibition of targets like PARP and various kinases is well-established, ongoing research continues to uncover new possibilities. osf.iomdpi.com

Future exploration is focused on novel targets and disease areas, including:

Immunotherapy: Hematopoietic Progenitor Kinase 1 (HPK1) has been identified as a promising immunotherapy target, as it acts as a negative regulator of T-cell activation. nih.gov Recently discovered 1(2H)-phthalazinone derivatives have shown potent inhibition of HPK1, suggesting a role in enhancing anti-tumor immune responses. nih.gov

Neurodegenerative Diseases: Phthalazinone derivatives have been designed as inhibitors of acetylcholinesterase (hAChE), a key target in the management of Alzheimer's disease. researchgate.net

Inflammation and Pain: Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), indicating potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. osf.io

Multidrug Resistance: Phthalazinone compounds are being explored as inhibitors of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are responsible for chemotherapy resistance in cancer cells. nih.gov

The following table summarizes some of the diverse biological targets that have been identified for phthalazinone derivatives.

| Derivative Class | Biological Target | Potential Therapeutic Application | IC₅₀/Activity | Reference |

| 4-Benzyl-2H-phthalazin-1-ones | PARP-1 | Cancer | Low nM cellular activity | osf.io |

| Substituted Phthalazines | VEGFR-2 | Cancer (Anti-angiogenesis) | IC₅₀ = 0.09 µM (Compound 4a) | researchgate.net |

| Phthalazinone-based Peptides | EGFR | Breast Cancer | IC₅₀ = 21.4 nM (Compound 12d) | nih.gov |

| 1(2H)-Phthalazinones | HPK1 | Cancer (Immunotherapy) | IC₅₀ = 10.4 nM (Compound 24) | nih.gov |

| Phthalazinone-Donepezil Analogues | Acetylcholinesterase (AChE) | Alzheimer's Disease | Submicromolar range (Compound 1j) | rsc.org |

| 4-(3,4-dimethylphenyl)-phthalazinones | COX-2 | Inflammation | Selective inhibition vs. COX-1 | osf.io |

| Phthalazinone Amide Derivatives | P-gp / BCRP | Cancer (MDR Reversal) | Strong reversal activity | nih.gov |

| 4-(4-bromophenyl)phthalazines | α-adrenoceptors | Hypertension | Significant α-blocking activity | osf.io |

Investigation of Synergistic Effects of Phthalazinone Derivatives in Combination Approaches

A significant future direction for phthalazinone-based drugs is their use in combination therapies to enhance efficacy and overcome resistance. The unique mechanisms of action of different phthalazinone derivatives make them prime candidates for synergistic pairings with existing treatments.

Two promising areas of investigation are:

Combination with Immunotherapy: As potent inhibitors of HPK1, phthalazinone derivatives can potentially boost the effectiveness of immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. nih.gov In a preclinical tumor model, one such derivative demonstrated 95% tumor growth inhibition when used in combination with an anti-PD-1 agent, a significant improvement over either agent alone. nih.gov

Reversal of Multidrug Resistance (MDR): The overexpression of efflux transporters like P-gp and BCRP is a major cause of failure for many chemotherapy drugs. nih.gov Phthalazinone derivatives designed to inhibit these transporters can be co-administered with conventional anticancer drugs. This approach aims to restore the sensitivity of resistant cancer cells and improve the oral bioavailability of chemotherapeutic agents like paclitaxel. nih.gov

The exploration of these and other combination strategies will be a key focus of future research, potentially unlocking the full therapeutic value of the phthalazinone scaffold in complex diseases like cancer.

Q & A

Q. What are the key synthetic routes for 4-(4-morpholinyl)-1(2H)-phthalazinone derivatives?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:

- Phosphorus oxychloride-mediated chlorination : Reacting 4-substituted phthalazinones with PCl₅/POCl₃ yields 1-chlorophthalazines, which can be further functionalized with morpholine .

- Hydrazine cyclization : Refluxing substituted benzoic acid derivatives with hydrazine hydrate in n-butanol forms the phthalazinone core .

- Microwave-assisted alkylation : Optimized conditions (e.g., 150°C in DMF with NaI/NaHCO₃) reduce reaction times for introducing morpholine groups .

Q. How are 4-(4-morpholinyl)-1(2H)-phthalazinone derivatives structurally characterized?

Key methods include:

- IR spectroscopy : C=O stretching bands (~1650–1660 cm⁻¹) confirm lactam formation. Shifts in these bands indicate metal coordination (e.g., uranyl nitrate complexes) .

- NMR : ¹H/¹³C NMR distinguishes substituents at positions 1, 2, and 3. For example, morpholine protons appear as a multiplet at δ 3.5–3.7 ppm .

- X-ray crystallography : Resolves stereochemistry in metal complexes (e.g., Cu(II) or uranyl coordination) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability in preclinical studies?

- Gabriel amine synthesis : Replaces brominated intermediates with cheaper 4-chlorobenzamide derivatives to streamline production of phthalazinone cores .

- Flow chemistry : Enhances reproducibility for steps like asymmetric amination or cyclization .

- Buchwald–Hartwig amination : Palladium-catalyzed C–N coupling introduces amines/polyamines at position 4 with high regioselectivity .

Q. What methodological strategies resolve contradictions in biological activity data?

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-alkyl vs. 4-aryl substitutions) to identify critical pharmacophores. For example, 4-morpholinyl groups enhance solubility but may reduce antimicrobial potency .

- Dose-response profiling : Use standardized assays (e.g., disc-diffusion for antimicrobials or PARP inhibition for anticancer activity ).

- Computational modeling : Molecular docking predicts binding affinity to targets like PARP-1 or cholinesterases .

Q. How do 4-(4-morpholinyl)-1(2H)-phthalazinones act as ligands in coordination chemistry?

- Metal complexation : The lactam oxygen and morpholine nitrogen coordinate with metals like Cu(II) or UO₂²⁺, forming stable complexes. IR shifts (Δν ~10–15 cm⁻¹) confirm bonding .

- Applications : Uranyl complexes are studied for nuclear waste management, while Cu(II) complexes show potential as anticancer agents via ROS generation .

Q. What in vitro assays evaluate the pharmacological potential of these derivatives?

- Antimicrobial : Disc-diffusion against Gram-positive (e.g., Staphylococcus) and fungal strains (e.g., Candida albicans), with zone-of-inhibition comparisons to fluconazole .

- Anticancer : PARP inhibition assays (IC₅₀ values) using olaparib analogs (e.g., PJ34) to target NAD⁺ metabolism .

- Neuroprotective : Acetylcholinesterase inhibition (Ellman’s method) for Alzheimer’s drug candidates .

Methodological Challenges & Solutions

Q. How to address low yields in morpholine functionalization?

- Microwave synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) .

- Catalytic systems : Use Pd(OAc)₂/Xantphos for C–N coupling (yields >80%) .

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions .

Q. What analytical techniques troubleshoot impurities in final products?

- HPLC-MS : Identifies byproducts (e.g., dechlorinated intermediates) .

- TLC monitoring : Tracks reaction progress using ethyl acetate/hexane (3:7) .

- Recrystallization : Ethanol/water mixtures purify crude products with >95% purity .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.